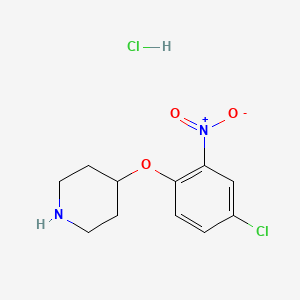

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride

描述

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound is officially designated as "Piperidine, 4-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1)" according to Chemical Abstracts Service nomenclature standards, reflecting its structural composition and salt formation. This nomenclature indicates the presence of a piperidine ring as the core structure, with a substituted phenoxy group attached at the 4-position of the piperidine ring.

The systematic identification includes the Chemical Abstracts Service Registry Number 1220020-85-8, which serves as a unique identifier for this specific compound. The International Chemical Identifier string provides a standardized representation: InChI=1S/C11H13ClN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H. The corresponding International Chemical Identifier Key, HYYXHHLCPDTZLI-UHFFFAOYSA-N, offers a condensed hash representation of the molecular structure.

The Simplified Molecular-Input Line-Entry System representation, O(C1=C(N(=O)=O)C=C(Cl)C=C1)C2CCNCC2.Cl, describes the connectivity pattern and provides a linear notation for computational applications. This nomenclature system ensures unambiguous identification and facilitates database searches and chemical information exchange across different platforms and institutions.

Molecular Formula and Weight Analysis

The molecular formula of this compound is represented as C₁₁H₁₃ClN₂O₃·ClH, indicating the composition of the free base combined with hydrochloric acid to form the salt. The empirical formula C₁₁H₁₄Cl₂N₂O₃ reflects the complete ionic compound including both chloride ions present in the structure. This formulation accounts for eleven carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and three oxygen atoms within the complete molecular assembly.

The molecular weight calculation yields a precise value of 293.15 grams per mole for the hydrochloride salt form. This molecular weight represents the sum of all atomic masses within the compound, including the contribution from the hydrochloride moiety. The calculation considers the atomic weights of carbon (12.01), hydrogen (1.008), chlorine (35.45), nitrogen (14.007), and oxygen (15.999) according to standard atomic weight tables.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₁H₁₄Cl₂N₂O₃ | - |

| Free Base Formula | C₁₁H₁₃ClN₂O₃ | - |

| Molecular Weight | 293.15 | g/mol |

| Carbon Atoms | 11 | - |

| Hydrogen Atoms | 14 | - |

| Chlorine Atoms | 2 | - |

| Nitrogen Atoms | 2 | - |

| Oxygen Atoms | 3 | - |

The molecular composition reveals significant structural complexity, with the presence of electronegative atoms such as chlorine, nitrogen, and oxygen contributing to the compound's electronic distribution and chemical reactivity patterns. The nitrogen-to-carbon ratio of approximately 0.18 indicates a moderate degree of heteroatom incorporation, while the oxygen content suggests multiple polar functional groups within the molecular framework.

X-ray Crystallography and Hirshfeld Surface Analysis

X-ray crystallography represents the primary experimental technique for determining the precise atomic positions and three-dimensional structure of crystalline materials. This method involves exposing single crystals to monochromatic X-ray radiation, which diffracts according to the periodic arrangement of atoms within the crystal lattice. The resulting diffraction patterns provide quantitative information about bond lengths, bond angles, and intermolecular interactions that define the solid-state structure of this compound.

The crystallographic analysis typically begins with crystal preparation, where high-quality single crystals must be obtained through controlled crystallization processes. These crystals should be sufficiently large, typically exceeding 0.1 millimeters in all dimensions, and exhibit minimal internal defects such as cracks or twinning. The crystal mounting procedure involves positioning the sample within the X-ray beam using specialized goniometer equipment that allows precise rotational control.

Data collection procedures involve systematic rotation of the crystal through predetermined angular ranges, typically covering more than 180 degrees to ensure complete sampling of reciprocal space. The intensity measurements at various crystal orientations generate thousands of reflections that must be indexed, integrated, and scaled to produce a coherent data set. Modern area detectors and charge-coupled device sensors enable rapid data acquisition with high spatial resolution and sensitivity.

Hirshfeld surface analysis provides complementary information about intermolecular interactions and molecular packing arrangements within the crystal structure. This approach partitions the crystal space into molecular regions based on electron density distributions, creating surfaces that enclose individual molecules. The Hirshfeld surface is defined mathematically as the region where the promolecule electron density exceeds that of all other molecules in the crystal environment.

The analysis reveals several key structural features relevant to intermolecular interactions. Hirshfeld surfaces smoothly enclose molecular volumes and provide detailed information about contact distances and interaction strengths. The surface characteristics reflect the interplay between atomic sizes, intermolecular distances, and chemical bonding patterns in subtle ways that traditional packing diagrams cannot capture. Various properties can be encoded on these surfaces, including contact distances, electrostatic potentials, and curvature indices.

| Analysis Method | Information Provided | Typical Resolution |

|---|---|---|

| X-ray Crystallography | Atomic positions, bond lengths, bond angles | 0.1-2.0 Å |

| Hirshfeld Surface Analysis | Intermolecular contacts, packing efficiency | Surface-based |

| Electron Density Mapping | Charge distribution, bonding character | 0.1-0.5 Å |

| Thermal Analysis | Atomic displacement parameters | Temperature-dependent |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound in solution. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns corresponding to different hydrogen environments within the molecule. The piperidine ring protons typically appear as complex multipets in the aliphatic region, with chemical shifts influenced by the electronic effects of the phenoxy substituent and the protonation state of the nitrogen atom.

Carbon-13 Nuclear Magnetic Resonance spectroscopy yields complementary structural information by detecting carbon environments throughout the molecular framework. The aromatic carbons of the phenoxy ring exhibit characteristic downfield chemical shifts, with the chlorine and nitro substituents causing specific perturbations in the local magnetic environment. The piperidine carbons appear in the saturated aliphatic region, with the carbon bearing the phenoxy group showing a distinctive downfield shift due to the oxygen attachment.

Infrared spectroscopy identifies functional groups through characteristic vibrational frequencies. The nitro group produces strong absorption bands around 1520-1570 wavenumbers for asymmetric stretching and 1300-1380 wavenumbers for symmetric stretching vibrations. The aromatic carbon-carbon stretching modes appear in the 1450-1650 wavenumber region, while the ether linkage between the piperidine and phenoxy groups contributes to absorptions in the 1000-1300 wavenumber range. The hydrochloride salt formation influences the nitrogen-hydrogen stretching frequencies, typically appearing as broad absorptions in the 2400-3200 wavenumber region.

Ultraviolet-Visible spectroscopy reveals electronic transitions associated with the aromatic chromophore and nitro group. The benzene ring system produces characteristic absorption bands in the 250-280 nanometer region, while the nitro group contributes additional absorption at longer wavelengths due to charge-transfer transitions. The presence of both electron-withdrawing substituents affects the overall electronic spectrum by stabilizing the ground state and modifying the energy gaps between electronic levels.

| Spectroscopic Method | Key Features | Typical Range |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | Piperidine ring protons, aromatic protons | 0-10 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, aliphatic carbons | 0-200 ppm |

| Infrared | Nitro groups, aromatic C=C, ether linkages | 400-4000 cm⁻¹ |

| Ultraviolet-Visible | π→π* transitions, charge-transfer bands | 200-800 nm |

Computational Modeling of Molecular Geometry

Computational modeling approaches provide theoretical insights into the three-dimensional geometry and electronic properties of this compound. Density functional theory calculations represent the most widely employed methods for predicting molecular structures, offering a balance between computational efficiency and chemical accuracy. These calculations optimize molecular geometries by minimizing the total energy with respect to atomic positions, yielding bond lengths, bond angles, and dihedral angles that characterize the molecular conformation.

The computational analysis typically begins with the construction of initial molecular geometries based on standard chemical knowledge and connectivity patterns. Geometry optimization procedures then refine these structures through iterative energy minimization algorithms that locate stationary points on the potential energy surface. The resulting optimized geometries provide quantitative predictions of structural parameters that can be compared with experimental crystallographic data for validation purposes.

Electronic structure calculations reveal important features of the molecular orbital distributions and charge density patterns. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the compound's electronic stability and reactivity properties. The electron density distributions show regions of high and low electron concentration, which influence intermolecular interactions and chemical reactivity patterns.

Conformational analysis examines the flexibility of the molecular structure by exploring different arrangements of rotatable bonds. The piperidine ring typically adopts chair conformations similar to cyclohexane, while the phenoxy group can rotate around the ether linkage. Energy profiles for these rotational motions reveal preferred conformations and energy barriers for conformational interconversion.

Molecular dynamics simulations extend the static geometry optimizations by including thermal motion and solvent effects. These calculations provide insights into the dynamic behavior of the molecule in solution and can predict spectroscopic properties such as Nuclear Magnetic Resonance coupling constants and infrared vibrational frequencies. The simulations also reveal information about intermolecular interactions and solvation patterns that influence the compound's physical and chemical properties.

| Computational Method | Information Provided | Typical Accuracy |

|---|---|---|

| Density Functional Theory | Optimized geometries, energies | ±0.01-0.05 Å |

| Molecular Orbital Analysis | Electronic properties, reactivity | Qualitative trends |

| Conformational Analysis | Preferred conformations, barriers | ±1-5 kcal/mol |

| Molecular Dynamics | Dynamic behavior, solvation | Statistical averages |

属性

IUPAC Name |

4-(4-chloro-2-nitrophenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3.ClH/c12-8-1-2-11(10(7-8)14(15)16)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYYXHHLCPDTZLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)Cl)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220020-85-8 | |

| Record name | Piperidine, 4-(4-chloro-2-nitrophenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220020-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

The synthesis of 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride typically involves the reaction of 4-chloro-2-nitrophenol with piperidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity .

化学反应分析

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

科学研究应用

Pharmaceutical Development

Role as an Intermediate

This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity, making it valuable in drug design and development.

Case Study: Neurological Applications

Research has shown that derivatives of piperidine compounds, including 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride, exhibit promising results in treating conditions like depression and anxiety. A study published in the Journal of Medicinal Chemistry highlighted the antidepressant-like effects of similar compounds in rodent models, demonstrating significant behavioral improvements when treated with these derivatives .

Biochemical Research

Receptor Binding Studies

In biochemical research, this compound is utilized to investigate receptor binding and enzyme inhibition. It aids in understanding complex biological processes, particularly those related to neurotransmitter systems.

Mechanism of Action

The compound interacts with specific molecular targets, leading to alterations in cellular signaling pathways. This interaction is crucial for exploring its potential therapeutic effects in various disorders.

Agrochemical Applications

Pesticide Formulation

this compound is also employed in formulating certain pesticides. It provides effective pest control solutions while minimizing environmental impact compared to traditional chemicals. This application is particularly relevant in developing sustainable agricultural practices .

Material Science

Development of Advanced Materials

The compound finds applications in material science, particularly in developing advanced polymers and coatings. These materials exhibit enhanced durability and resistance to degradation, making them suitable for various industrial applications.

Analytical Chemistry

Detection and Quantification Methods

In analytical chemistry, this compound is utilized in methods for detecting and quantifying specific substances. Its properties improve the accuracy and reliability of laboratory results, which is essential for both research and industrial applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

相似化合物的比较

Notes:

- Positional Isomerism : The 3- and 4-substituted piperidine derivatives (e.g., ) exhibit distinct steric and electronic profiles, influencing receptor binding and metabolic pathways.

- Halogen Effects : Chlorine increases lipophilicity and electrophilicity compared to fluorine, which enhances bioavailability but may elevate toxicity risks .

生物活性

4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 4-chloro-2-nitrophenoxy group, which contributes to its unique biological properties. The presence of the nitro group suggests potential redox activity, which may play a role in its interaction with various biological targets.

The mechanism of action for this compound involves its binding to specific enzymes and receptors. Research indicates that it may modulate neurotransmitter activity, particularly at dopamine receptors, which is significant for treating neurological disorders such as depression and schizophrenia.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Neuropharmacological Effects : Studies have shown that the compound may influence neurotransmitter release and receptor activity, suggesting its potential use in neuropharmacology.

- Antimicrobial Activity : Preliminary investigations indicate that derivatives of piperidine compounds exhibit antibacterial and antifungal properties . The presence of the nitro group enhances these activities by affecting cell membrane integrity.

- Therapeutic Applications : Ongoing research is exploring the compound's efficacy in treating various conditions, including anxiety and neurodegenerative diseases.

Table 1: Biological Activities of this compound

Case Studies

- Neuropharmacological Study : A study published in Journal of Medicinal Chemistry evaluated the effects of various piperidine derivatives on neurotransmitter systems. The results indicated that this compound showed promising modulation of dopamine receptors, which may have implications for treating mood disorders.

- Antimicrobial Evaluation : In a comparative study assessing the antimicrobial properties of piperidine derivatives, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

- Pharmacological Profiling : Research exploring the pharmacological profile of this compound revealed its potential as an anti-anxiety agent. The binding affinity to serotonin receptors was assessed, suggesting a mechanism similar to existing anxiolytics.

常见问题

Q. What are the recommended synthetic routes for 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride, and how can reaction yields be optimized?

Methodological Answer: Synthesis of piperidine derivatives often involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For analogous compounds, protocols using dichloromethane (DCM) with sodium hydroxide (NaOH) under reflux (24–48 hours) have achieved yields >90% . Key optimization strategies include:

- Temperature Control : Maintaining 40–60°C to balance reaction rate and side-product formation.

- Reagent Purity : Use anhydrous solvents and fresh nitro precursors to minimize hydrolysis.

- Catalytic Additives : Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve nitro-group reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated DMSO-d6 confirm the piperidine ring substitution (δ 3.2–3.8 ppm for CH₂ groups) and nitro-group positioning (δ 8.0–8.5 ppm aromatic protons) .

- Mass Spectrometry (HRMS) : ESI-HRMS in positive ion mode verifies molecular ion peaks (e.g., [M+H]+ at m/z 315.05 for C₁₁H₁₂ClN₂O₃) .

- IR Spectroscopy : Stretching bands at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (C-Cl) confirm functional groups .

Q. How should researchers handle solubility and stability challenges during experiments?

Methodological Answer:

- Solubility : Test polar aprotic solvents (e.g., DMF, DMSO) for dissolution, as piperidine derivatives often require >5% v/v cosolvents .

- Stability : Store at -20°C in amber vials under inert gas (N₂/Ar) to prevent nitro-group reduction and hydrolysis. Accelerated stability studies (40°C/75% RH for 4 weeks) can predict degradation pathways .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact (LD₅₀ data for analogs suggest moderate toxicity) .

- Ventilation : Use fume hoods for reactions releasing HCl gas (common in hydrochloride salt synthesis) .

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

Methodological Answer:

- Kinetic Studies : Monitor reaction progress via HPLC at λ = 254 nm to identify intermediates. For SNAr reactions, pseudo-first-order kinetics (varying nucleophile concentration) can confirm rate-limiting steps .

- Isotopic Labeling : Use ¹⁵N-labeled nitro precursors to track nitro-group displacement via MS/MS fragmentation .

Q. How can computational tools aid in designing derivatives or optimizing reactions?

Methodological Answer:

- Quantum Chemical Calculations : DFT (B3LYP/6-311+G*) predicts transition states for nitro-group substitution. ICReDD’s workflow combines path-search algorithms with experimental validation to prioritize reaction conditions .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DCM vs. THF) on reaction energy barriers .

Q. How should contradictory data in reaction outcomes be resolved?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) causing yield discrepancies. For example, a 2³ factorial matrix can identify interactions between NaOH concentration, temperature, and reaction time .

- Cross-Validation : Replicate reactions in parallel with internal standards (e.g., 4-nitrophenol) to control for instrument error .

Q. What strategies enable efficient derivatization of this compound for structure-activity studies?

Methodological Answer:

- Parallel Synthesis : Employ Ugi or Mannich reactions to generate analogs. For example, Mannich reactions with formaldehyde and substituted amines yield tertiary amines (85–98% yields) .

- Click Chemistry : Azide-alkyne cycloaddition (CuAAC) introduces triazole moieties for pharmacological profiling. Optimize Cu(I) catalyst loading (5–10 mol%) to minimize by-products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。